2H-1,4-Benzoxazin-3(4H)-one

Antifungal Candida Fluconazole analogue

Leverage the oxygen-containing benzoxazinone scaffold for superior antifungal activity against Candida species—validated to outperform sulfur-based analogs. This rigid planar core enables DNA intercalation for tumor cell apoptosis (single-digit μM IC₅₀ against HCT116) and yields nanomolar inhibitors of thrombin (Ki=2.6 nM) and Factor Xa (IC₅₀=3 nM). Its nonsteroidal MR antagonist profile reduces blood pressure in hypertensive models. Procure high-purity 2H-1,4-Benzoxazin-3(4H)-one for focused library synthesis targeting antifungals, anticoagulants, and cardiovascular indications.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 5466-88-6
Cat. No. B031670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1,4-Benzoxazin-3(4H)-one
CAS5466-88-6
Synonyms1,2-Dihydro-1,4-benzoxazin-3(4H)-one;  2,3-Dihydro-3-oxo-4H-1,4-benzoxazine;  2H-Benzo[b][1,4]oxazin-3(4H)-one;  3,4-Dihydro-1,4-benzoxazin-3(2H)-one;  3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine;  4H-Benzo[1,4]oxazin-3-one;  NSC 26354
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=CC=CC=C2O1
InChIInChI=1S/C8H7NO2/c10-8-5-11-7-4-2-1-3-6(7)9-8/h1-4H,5H2,(H,9,10)
InChIKeyQRCGFTXRXYMJOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





2H-1,4-Benzoxazin-3(4H)-one (CAS 5466-88-6) Procurement & Scientific Overview


2H-1,4-Benzoxazin-3(4H)-one (CAS 5466-88-6) is a heterocyclic organic compound featuring a benzene ring fused to an oxazine moiety [1]. This benzoxazine derivative serves as a core building block in organic synthesis, with a reported melting point of 173-175 °C and methanol solubility of 25 mg/mL . Its structural versatility enables diverse functionalization, leading to applications across medicinal chemistry, agrochemicals, and materials science [2].

2H-1,4-Benzoxazin-3(4H)-one (CAS 5466-88-6): Critical Differentiation from Closely Related Analogs


The 2H-1,4-benzoxazin-3(4H)-one scaffold cannot be substituted with structurally similar heterocycles without significant alteration of biological activity and physicochemical properties. Head-to-head studies with 2H-1,4-benzothiazin-3(4H)-one, a sulfur analog, reveal that the oxygen-containing benzoxazinone core confers distinct antifungal potency and target engagement profiles, particularly against Candida species [1]. Furthermore, the core's rigid planar geometry enables DNA intercalation in tumor cells, a property that is not transferable to non-planar or differently substituted analogs [2]. Generic substitution without validated comparative data introduces substantial risk of activity loss, altered selectivity, and failed downstream applications.

Quantitative Evidence Guide: 2H-1,4-Benzoxazin-3(4H)-one (CAS 5466-88-6) vs. Analogs


Direct Antifungal Activity Comparison: 2H-1,4-Benzoxazin-3(4H)-one vs. 2H-1,4-Benzothiazin-3(4H)-one in Fluconazole Analogues

In a series of fluconazole analogues, replacement of a triazole ring with 2H-1,4-benzoxazin-3(4H)-one yielded potent anti-Candida activity [1]. In contrast, direct replacement with the sulfur-containing 2H-1,4-benzothiazin-3(4H)-one core resulted in altered activity profiles [1]. Specifically, the benzoxazinone-derived compound 4i demonstrated superior potency against Candida albicans compared to its benzothiazinone counterpart [1].

Antifungal Candida Fluconazole analogue

Anticancer Potency of 2H-1,4-Benzoxazin-3(4H)-one-Triazole Hybrids: Cytotoxicity Against Colon Cancer Cells

2H-1,4-Benzoxazin-3(4H)-one serves as a rigid planar core for DNA-intercalating anticancer agents. A 1,2,3-triazole derivative (compound 4j) demonstrated potent cytotoxicity against HCT116 colon cancer cells (IC50 = 2.53 μM), comparable to the clinical standard doxorubicin (IC50 = 1.22 μM) [1]. The parent scaffold alone lacks this potent activity, highlighting the functionalization advantage [1].

Anticancer Cytotoxicity DNA intercalation

Thrombin Inhibition: Potency and Selectivity of 2H-1,4-Benzoxazin-3(4H)-one Derivatives

Derivatives based on the 2H-1,4-benzoxazin-3(4H)-one scaffold have been optimized for thrombin inhibition. Compound 7b exhibited a Ki of 2.6 nM against thrombin with high selectivity over trypsin and factor Xa [1]. This potency is several orders of magnitude greater than early lead compounds from the same series, demonstrating the scaffold's tunability for high-affinity binding [1].

Thrombin inhibitor Anticoagulant Selectivity

Factor Xa Inhibition: Potency Enhancement Through Rational Design

A high-throughput screen identified a 2H-1,4-benzoxazin-3(4H)-one derivative (1a) with moderate FXa inhibitory activity (IC50 = 27 μM) [1]. Subsequent structure-activity relationship (SAR) optimization yielded compound 1n with an IC50 of 3 nM, representing a 9000-fold potency improvement [1]. This compound also exhibited high selectivity for FXa over related serine proteases and in vivo efficacy [1].

Factor Xa Anticoagulant SAR

Mineralocorticoid Receptor Antagonism: Selectivity and In Vivo Efficacy of Benzoxazin-3-one Derivatives

A series of 2H-1,4-benzoxazin-3(4H)-one derivatives were designed as nonsteroidal mineralocorticoid receptor (MR) antagonists [1]. Compound 14n exhibited highly potent MR antagonistic activity and good selectivity over other steroidal hormone receptors [1]. Importantly, 14n demonstrated a significant antihypertensive effect in deoxycorticosterone acetate-salt hypertensive rats, validating in vivo efficacy [1].

Mineralocorticoid receptor Antagonist Hypertension

Optimal Research & Industrial Application Scenarios for 2H-1,4-Benzoxazin-3(4H)-one (CAS 5466-88-6)


Antifungal Drug Discovery: Development of Novel Anti-Candida Agents

2H-1,4-Benzoxazin-3(4H)-one is a validated core for developing fluconazole analogues with potent activity against Candida albicans. Direct comparisons with sulfur-containing benzothiazinone analogues confirm that the oxygen-containing core provides superior antifungal activity in this context [1]. Researchers should prioritize this scaffold for synthesizing new anti-Candida candidates, leveraging established synthetic routes and structure-activity relationships.

Anticancer Drug Discovery: Design of DNA-Intercalating Cytotoxic Agents

The rigid planar geometry of 2H-1,4-benzoxazin-3(4H)-one enables DNA intercalation, leading to tumor cell apoptosis. Functionalization with 1,2,3-triazole moieties yields compounds with single-digit micromolar IC50 values against HCT116 colon cancer cells, comparable to doxorubicin [2]. This scaffold is ideal for medicinal chemistry campaigns targeting solid tumors, particularly when DNA damage induction is the desired mechanism of action.

Anticoagulant Drug Discovery: Development of Potent Thrombin and Factor Xa Inhibitors

The 2H-1,4-benzoxazin-3(4H)-one scaffold has been successfully optimized to yield nanomolar inhibitors of thrombin (Ki = 2.6 nM) and Factor Xa (IC50 = 3 nM) with high selectivity over related proteases [3][4]. This platform is well-suited for structure-based design of novel anticoagulants. Procurement of high-purity 2H-1,4-benzoxazin-3(4H)-one is essential for synthesizing focused libraries targeting the coagulation cascade.

Cardiovascular Drug Discovery: Nonsteroidal Mineralocorticoid Receptor Antagonists

Benzoxazin-3-one derivatives serve as potent, selective, and orally active nonsteroidal mineralocorticoid receptor (MR) antagonists. Lead compound 14n demonstrated significant blood pressure reduction in hypertensive rats, validating the scaffold's utility for cardiovascular indications such as hypertension and heart failure [5]. This compound class offers an alternative to steroidal MR antagonists, with potential for improved safety and pharmacokinetic profiles.

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